rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane
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Overview
Description
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a phenylcyclopentyl group. It is often used as a reagent in various chemical reactions due to its stability and reactivity.
Preparation Methods
The synthesis of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylcyclopentyl derivative with a boron-containing reagent. One common method includes the use of boronic acids or boronate esters in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve heating to facilitate the reaction. Industrial production methods may scale up this process, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions may convert it into simpler boron-containing compounds.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs or as a tool in biochemical studies.
Industry: It may be used in the production of advanced materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, facilitating various chemical transformations. Molecular targets and pathways involved include the formation of boron-carbon bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar compounds to rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane include:
rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane: This compound has a cyclopropyl group instead of a cyclopentyl group, which may affect its reactivity and stability.
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane: This compound has a methylcyclopropyl group, which also influences its chemical properties. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to its analogs
Properties
Molecular Formula |
C17H25BO2 |
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Molecular Weight |
272.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)15-12-8-11-14(15)13-9-6-5-7-10-13/h5-7,9-10,14-15H,8,11-12H2,1-4H3/t14-,15-/m1/s1 |
InChI Key |
IJDYMTNYMHFKIA-HUUCEWRRSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCC[C@@H]2C3=CC=CC=C3 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCC2C3=CC=CC=C3 |
Origin of Product |
United States |
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